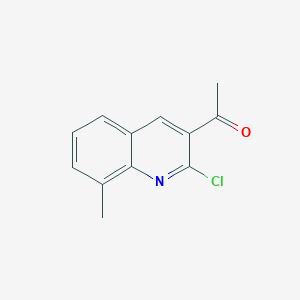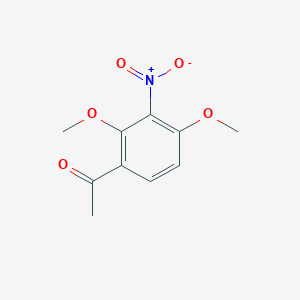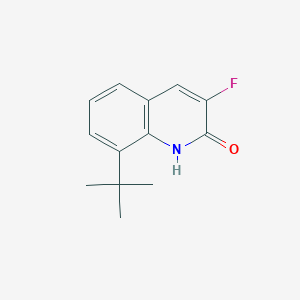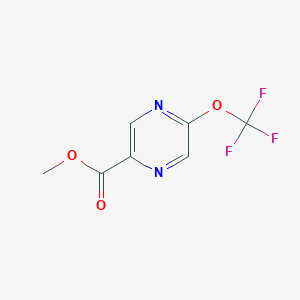
N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide is a chemical compound that features aziridine groups, which are three-membered nitrogen-containing rings Aziridines are known for their high reactivity due to the ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-(aziridin-1-yl)ethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The aziridine groups are introduced through the reaction of ethyleneimine with suitable precursors .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring strict control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide undergoes several types of chemical reactions, including:
Ring-opening reactions: Due to the strain in the aziridine rings, they are prone to nucleophilic attack, leading to ring-opening reactions.
Substitution reactions: The aziridine rings can undergo substitution reactions where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the aziridine rings .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with amines can lead to the formation of substituted amides, while reaction with thiols can produce thioethers.
Applications De Recherche Scientifique
N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide involves the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening and subsequent reactions with various biomolecules. This reactivity is harnessed in applications such as drug delivery, where the compound can be used to modify drug molecules or target specific biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aziridineethanol: This compound also contains an aziridine ring and is used in similar applications, such as polymer synthesis and biomolecule modification.
Aziridine-1-carbaldehyde oxime derivatives: These compounds are known for their cytotoxic activity and potential use as anticancer agents.
Uniqueness
This dual functionality allows for more complex chemical modifications and a broader range of applications compared to similar compounds with only one aziridine group .
Propriétés
Formule moléculaire |
C10H18N4O2 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
N',N'-bis[2-(aziridin-1-yl)ethyl]oxamide |
InChI |
InChI=1S/C10H18N4O2/c11-9(15)10(16)14(7-5-12-1-2-12)8-6-13-3-4-13/h1-8H2,(H2,11,15) |
Clé InChI |
JYAXTCFKVDTNTB-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCN(CCN2CC2)C(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)




![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)

![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)

![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

